(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride
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Overview
Description
(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, also known as this compound, is an organic compound with the molecular formula C9H16ClNO2. It is a hydrochloride salt form of 4-Piperidin-1-yl-but-2-enoic acid, which is characterized by the presence of a piperidine ring attached to a butenoic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride typically involves the reaction of piperidine with butenoic acid under specific conditions. One common method is the 1,4-addition of piperidine to a conjugated enone, followed by the formation of the hydrochloride salt. The reaction is usually carried out in an inert atmosphere at room temperature to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the butenoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted piperidine or butenoic acid derivatives.
Scientific Research Applications
(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The butenoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. detailed studies on the exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride: Another compound with a piperidine ring, used in similar research applications.
(E)-4-(Piperidin-1-yl)but-2-enoic acid: The non-hydrochloride form of the compound, used in various chemical reactions.
Uniqueness
(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is unique due to its specific combination of a piperidine ring and a butenoic acid moiety, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.
Properties
Molecular Formula |
C9H16ClNO2 |
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Molecular Weight |
205.68 g/mol |
IUPAC Name |
4-piperidin-1-ylbut-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h4-5H,1-3,6-8H2,(H,11,12);1H |
InChI Key |
DSQHWBRYZUFZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC=CC(=O)O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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